3-Benzyl-2-fluoro-4-iodopyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyl-2-fluoro-4-iodopyridine is a heterocyclic aromatic compound that contains a pyridine ring substituted with benzyl, fluoro, and iodo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-2-fluoro-4-iodopyridine typically involves multi-step reactions. One common method includes the reaction of 2-fluoro-3-iodopyridine with n-butyllithium and diisopropylamine in tetrahydrofuran and hexane at -78°C, followed by the addition of benzyl bromide
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-2-fluoro-4-iodopyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: The compound can be used in coupling reactions such as Suzuki coupling, where the iodo group reacts with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in Suzuki coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki coupling reaction, the major product would be a biaryl compound formed by the coupling of the pyridine ring with an aryl boronic acid.
Scientific Research Applications
3-Benzyl-2-fluoro-4-iodopyridine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific biological pathways.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including natural products and agrochemicals.
Materials Science: It can be used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Benzyl-2-fluoro-4-iodopyridine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluoro and iodo substituents can influence the compound’s binding affinity and selectivity for these targets. The benzyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-iodopyridine: Lacks the benzyl group, making it less lipophilic and potentially less effective in crossing cell membranes.
2-Fluoro-4-iodopyridine: Similar structure but with the fluoro group in a different position, which can affect its reactivity and binding properties.
Uniqueness
3-Benzyl-2-fluoro-4-iodopyridine is unique due to the combination of its substituents. The presence of both fluoro and iodo groups provides a balance of electronic effects, while the benzyl group enhances lipophilicity. This combination makes the compound versatile for various applications, particularly in medicinal chemistry where these properties can be leveraged to design more effective drugs.
Properties
Molecular Formula |
C12H9FIN |
---|---|
Molecular Weight |
313.11 g/mol |
IUPAC Name |
3-benzyl-2-fluoro-4-iodopyridine |
InChI |
InChI=1S/C12H9FIN/c13-12-10(11(14)6-7-15-12)8-9-4-2-1-3-5-9/h1-7H,8H2 |
InChI Key |
ODUFSUMOFMDOLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C=CN=C2F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.